molecular formula C27H28Cl2N4O4S B1671120 Efatutazone dihydrochloride CAS No. 223132-38-5

Efatutazone dihydrochloride

Cat. No. B1671120
M. Wt: 575.5 g/mol
InChI Key: WFIOHOJEIMQCEG-UHFFFAOYSA-N
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Description

Efatutazone dihydrochloride is a small molecule and an investigational drug . It has been used in trials studying the treatment of various conditions such as Lymphoma, Liposarcoma, Solid Tumors, Multiple Myeloma, and Recurrent Thyroid Cancer .


Molecular Structure Analysis

The molecular formula of Efatutazone dihydrochloride is C27H28Cl2N4O4S . The average mass is 575.507 Da and the monoisotopic mass is 574.120850 Da .


Physical And Chemical Properties Analysis

Efatutazone dihydrochloride has a molecular formula of C27H26N4O4S . The average weight is 502.59 and the monoisotopic weight is 502.167476507 .

Future Directions

Efatutazone dihydrochloride has been used in trials studying the treatment of various conditions such as Lymphoma, Liposarcoma, Solid Tumors, Multiple Myeloma, and Recurrent Thyroid Cancer . It has shown some inhibitory effects on disease stabilization in patients with metastatic colorectal cancer (mCRC) enrolled in previous phase I studies . The future directions of this compound could involve further investigation into its potential clinical use in cancer therapy .

properties

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S.2ClH/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIOHOJEIMQCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944957
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inolitazone dihydrochloride

CAS RN

223132-38-5
Record name Efatutazone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFATUTAZONE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B44WEA8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5-[4-[6-(4-amino-3 ,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-ylmethoxy]benzyl]thiazolidine-2,4-dione (0.25 g) and 4N hydrogen chloride in ethyl acetate (50 ml) was stirred at room temperature for 24 hours. The insoluble product was filtered and washed with ethyl acetate to afford the desired product (0.25 g, mp 165-175° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efatutazone dihydrochloride
Reactant of Route 2
Efatutazone dihydrochloride
Reactant of Route 3
Reactant of Route 3
Efatutazone dihydrochloride
Reactant of Route 4
Efatutazone dihydrochloride
Reactant of Route 5
Efatutazone dihydrochloride
Reactant of Route 6
Reactant of Route 6
Efatutazone dihydrochloride

Citations

For This Compound
8
Citations
F Tang, Y Tie, YQ Wei, CQ Tu, XW Wei - Biochimica et Biophysica Acta …, 2021 - Elsevier
Sarcomas represent a distinct group of rare malignant tumors with high heterogeneity. Limited options with clinical efficacy for the metastatic or local advanced sarcoma existed despite …
Number of citations: 18 www.sciencedirect.com
RC Smallridge, M Menefee - classic.clinicaltrials.gov
… Efatutazone dihydrochloride monohydrate (Efatutazone) will be provided and distributed by Daiichi Sankyo. Use the order form found on the Alliance A091305 web page (under the …
Number of citations: 0 classic.clinicaltrials.gov
D Gentile, P Orlandi, M Banchi, G Bocci - Medical Oncology, 2020 - Springer
Anaplastic thyroid cancer (ATC) is the most aggressive form of thyroid cancer, and novel therapies are urgently needed to prolong patient survival and improve clinical outcomes. Very …
Number of citations: 9 link.springer.com
F Chamberlain, C Benson, K Thway, P Huang… - Future …, 2021 - Future Medicine
… Efatutazone dihydrochloride in treating patients with previously treated myxoid liposarcoma that cannot be removed by surgery. (2014). (Accessed 3 April 2019) https://clinicaltrials.gov/…
Number of citations: 8 www.futuremedicine.com
N Wagner, KD Wagner - International Journal of Molecular Sciences, 2020 - mdpi.com
Peroxisome proliferator-activated receptors (PPARs) belong to the family of ligand-activated nuclear receptors. The PPAR family consists of three subtypes encoded by three separate …
Number of citations: 51 www.mdpi.com
CL Haddox, RF Riedel - Faculty reviews, 2021 - ncbi.nlm.nih.gov
Liposarcomas are a common subfamily of soft tissue sarcoma with several subtypes recognized by the World Health Organization: atypical lipomatous tumors (ALT)/well-differentiated …
Number of citations: 29 www.ncbi.nlm.nih.gov
H Rizvanovic, J Thomas… - Archive of Cancer …, 2020 - online.springlibrary.com
Thyroid cancer is the most common type of endocrine malignancy and affects millions of people worldwide [1]. It is estimated that in the United States alone, over 52,890 adults will be …
Number of citations: 3 online.springlibrary.com
C Goudie, F Hannah-Shmouni… - Endocrine-Related …, 2018 - erc.bioscientifica.com
As medicine is poised to be transformed by incorporating genetic data in its daily practice, it is essential that clinicians familiarise themselves with the information that is now available …
Number of citations: 11 erc.bioscientifica.com

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